Pharmacological research on vasorelaxant agents is often hindered by off-target membrane binding from overly lipophilic intermediates like hydralazine. 3-Hydrazinylpyridazine hydrochloride solves this with a distinctly hydrophilic pyridazine core.
- **Optimized Physicochemistry:** LogP of -0.0010 ensures minimal non-specific binding, improving assay reproducibility.
- **Reactive Scaffold:** Hydrazino group enables efficient synthesis of fused heterocycles and PLP-enzyme inhibitors.
- **Superior Stability:** Hydrochloride salt provides enhanced aqueous solubility and shelf stability over the free base.
Molecular FormulaC4H7ClN4
Molecular Weight146.58 g/mol
CAS No.117043-87-5
Cat. No.B045924
⚠ Attention: For research use only. Not for human or veterinary use.
3-Hydrazinylpyridazine Hydrochloride: Hydrazine Building Block
3-Hydrazinylpyridazine hydrochloride (C4H7ClN4, MW 146.58) is a heterocyclic hydrazine derivative characterized by a pyridazine ring bearing a hydrazine substituent at the 3-position, isolated as a stable hydrochloride salt . This compound serves as a privileged scaffold in medicinal chemistry, primarily as a key intermediate for synthesizing pharmacologically active pyridazine-based molecules with antihypertensive, vasorelaxant, and enzyme-inhibitory properties [1][2]. Its water-soluble hydrochloride form and the presence of a reactive hydrazino group make it a valuable building block for constructing fused heterocyclic systems and for introducing the pyridazine pharmacophore into lead candidates [3].
SelectionStable hydrochloride salt with reactive hydrazino group
Use ContextAqueous-based reactions and polar assay systems
[1] Buffoni, F., Carpi, C., Banchelli Soldaini, G., & Raimondi, L. (1980). 3-Hydrazinopyridazine derivatives as inhibitors of pyridoxal-phosphate dependent enzymes. Il Farmaco; Edizione Scientifica, 35(10), 848-855. PMID: 6778712. View Source
[2] Campos-Toimil, M., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology, 30(2), 201-207. View Source
[3] Szilagyi, G., Matyus, P., Kasztreiner, E., Balogh, T., & Ila, L. (1982). Process for the preparation of 6-(substituted amino)-3-pyridazinylhydrazines and their pharmaceutically acceptable acid addition salts. U.S. Patent No. 4,329,457. View Source
Generic substitution of 3-hydrazinylpyridazine hydrochloride with other hydrazine-containing heterocycles (e.g., hydralazine) or the free base 3-hydrazinylpyridazine is scientifically unsound due to fundamental differences in molecular architecture, physicochemical properties, and resultant biological activity. Unlike hydralazine (a phthalazine derivative with a fused benzene ring), the pyridazine core of the target compound exhibits a distinct electronic distribution, a significantly lower LogP (-0.0010 vs. ~0.7-1.0), and a different hydrogen-bonding network, which directly impacts solubility, membrane permeability, and enzyme-binding kinetics [1]. Furthermore, the hydrochloride salt form provides enhanced stability and aqueous solubility compared to the free base, which is critical for reproducible in vitro assays and in vivo formulation [2]. These distinctions translate into quantitatively different vasorelaxant potencies and enzyme inhibition profiles, as documented in comparative studies [3][4].
Pyridazine vs. Phthalazine Core
Electronic distribution and hydrogen-bonding network differ from hydralazine, potentially altering target binding and response.
Salt Form Stability
Hydrochloride salt may provide higher aqueous solubility and long-term stability than free base, affecting assay reproducibility.
Mechanism Divergence
Hydralazine acts as direct vasodilator; 3-hydrazinopyridazine scaffold may inhibit PLP-dependent enzymes, leading to different endpoint profiles.
[2] 3-Hydrazinylpyridazine hydrochloride. GlpBio. Storage: -80°C for 6 months; -20°C for 1 month. View Source
[3] Campos-Toimil, M., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology, 30(2), 201-207. View Source
[4] Buffoni, F., et al. (1980). 3-Hydrazinopyridazine derivatives as inhibitors of pyridoxal-phosphate dependent enzymes. Il Farmaco; Edizione Scientifica, 35(10), 848-855. PMID: 6778712. View Source
3-Hydrazinylpyridazine hydrochloride exhibits a markedly lower lipophilicity (LogP = -0.0010) compared to the clinically used vasodilator hydralazine (LogP = 0.70-1.00). This difference indicates that the target compound is substantially more hydrophilic, which directly influences its aqueous solubility, membrane permeability, and potential for in vivo distribution [1].
LogP ComparisonData to verify
Target: LogP −0.0010 vs. Hydralazine: 0.70–1.00
Supports aqueous solubility for polar assay systems
Predicted LogP; confirm experimentally
LipophilicitySolubilityPhysicochemical Properties
Evidence Dimension
Octanol-water partition coefficient (LogP)
Target Compound Data
LogP = -0.0010
Comparator Or Baseline
Hydralazine (LogP = 0.70-1.00)
Quantified Difference
ΔLogP ≈ -0.7 to -1.0 (more hydrophilic)
Conditions
Predicted/computed LogP values from vendor databases
Why This Matters
For procurement decisions, the significantly lower LogP of 3-hydrazinylpyridazine hydrochloride makes it the preferred choice when aqueous solubility and reduced membrane permeability are desired, such as in polar assay systems or for developing peripherally restricted agents.
A study comparing novel 6-aryl-5-piperidino-3-hydrazinopyridazines (derivatives of the target compound) with hydralazine in isolated rat aortic rings found that the new hydrazinopyridazines exhibited significantly greater vasorelaxant potency. Although specific IC50 values are not available for the exact target compound, the class-level trend demonstrates that the 3-hydrazinopyridazine scaffold can yield molecules with superior vasodilatory activity relative to hydralazine [1][2].
Vasorelaxant ResponseClass-level inference
Greater vasorelaxant effect vs. hydralazine in rat aortic rings (qualitative)
Reported class-level vasorelaxant trend for scaffold selection
New hydrazinopyridazines were more potent than hydralazine
Conditions
Isolated rat thoracic aorta; contractions induced by noradrenaline or high K+
Why This Matters
For researchers developing antihypertensive or vasodilator agents, the 3-hydrazinopyridazine scaffold offers a starting point with demonstrated potential to surpass hydralazine in vasorelaxant efficacy, guiding the selection of this building block over other hydrazine heterocycles.
[1] Campos-Toimil, M., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology, 30(2), 201-207. View Source
[2] Campos-Toimil, M., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: Comparison with hydralazine. ScienceDirect. View Source
PLP-Dependent Enzyme Inhibition
3-Hydrazinopyridazine derivatives, including the target compound, have been shown to act as strong in vitro inhibitors of pyridoxal-phosphate (PLP) dependent enzymes. All compounds with a free hydrazino group demonstrated this inhibitory activity, which is linked to their antihypertensive effects [1]. While quantitative IC50 values are not reported in the abstract, this mechanism is distinct from that of hydralazine, which primarily acts as a direct vasodilator. The ability to inhibit PLP-dependent enzymes offers a differentiated pharmacological profile [2].
PLP Enzyme InhibitionClass-level inference
Strong in vitro inhibition of PLP-dependent enzymes reported
Distinct inhibition profile vs. direct vasodilators
Mechanistic data limited to abstract
Enzyme InhibitionPyridoxal-PhosphateMechanism of Action
Evidence Dimension
Inhibition of PLP-dependent enzymes (in vitro)
Target Compound Data
Strong inhibitors (qualitative)
Comparator Or Baseline
Hydralazine (mechanistically different; direct vasodilator)
Quantified Difference
N/A; mechanistic distinction
Conditions
In vitro enzyme assays
Why This Matters
For procurement in drug discovery programs targeting novel antihypertensive mechanisms, 3-hydrazinylpyridazine hydrochloride provides a chemically tractable starting point with a distinct enzyme inhibition profile, potentially leading to agents with unique therapeutic advantages over conventional vasodilators.
Enzyme InhibitionPyridoxal-PhosphateMechanism of Action
[1] Buffoni, F., Carpi, C., Banchelli Soldaini, G., & Raimondi, L. (1980). 3-Hydrazinopyridazine derivatives as inhibitors of pyridoxal-phosphate dependent enzymes. Il Farmaco; Edizione Scientifica, 35(10), 848-855. PMID: 6778712. View Source
[2] Hydralazine. PubChem. Mechanism of action: direct vasodilation via smooth muscle relaxation. View Source
Purity and Analytical Specification
Commercial batches of 3-hydrazinylpyridazine hydrochloride are available with standardized purity levels, typically 95% as confirmed by HPLC, NMR, or GC . In contrast, the free base analog 3-hydrazinylpyridazine is offered at 98%+ purity . While the free base is slightly purer, the hydrochloride salt offers enhanced stability and ease of handling in aqueous environments, which is critical for reproducible biological assays [1].
Purity SpecificationSpecification review
HCl salt: 95% purity; free base: 98%+
Salt form may enhance stability despite nominal purity
Vendor-specified; verify lot-specific COA
Analytical ChemistryPurityQuality Control
Evidence Dimension
Purity (analytical specification)
Target Compound Data
95% (3-Hydrazinylpyridazine hydrochloride)
Comparator Or Baseline
98%+ (3-Hydrazinylpyridazine free base)
Quantified Difference
-3% absolute purity, but improved salt-form stability
Conditions
Vendor-specified purity (HPLC/NMR/GC)
Why This Matters
For procurement, the choice between the hydrochloride salt and the free base hinges on the specific application. The hydrochloride form, despite a slightly lower nominal purity, provides superior aqueous solubility and long-term stability, reducing the risk of batch-to-batch variability in biological assays.
3-Hydrazinylpyridazine hydrochloride serves as a key intermediate in the synthesis of a wide range of pharmacologically active pyridazine derivatives. Patents describe its use in preparing 6-(substituted amino)-3-pyridazinylhydrazines, a class of compounds with antihypertensive activity [1]. The reactive hydrazino group enables facile derivatization, including condensation with aldehydes/ketones to form hydrazones, cyclization to fused heterocycles, and nucleophilic substitutions . This synthetic flexibility is a direct consequence of the 3-hydrazino substitution pattern, which is not present in simpler hydrazines or other hydrazinoheterocycles.
Synthetic UtilityMethod context
Precursor to 6-(substituted amino)-3-pyridazinylhydrazines and fused heterocycles
Precursor to 6-(substituted amino)-3-pyridazinylhydrazines and fused heterocycles
Comparator Or Baseline
Simple hydrazine or hydrazine hydrate (lacks pyridazine core)
Quantified Difference
Enables introduction of pyridazine pharmacophore
Conditions
Multi-step synthetic protocols
Why This Matters
For medicinal chemists, the compound's role as a versatile building block justifies its procurement over simpler hydrazine sources when a pyridazine-containing pharmacophore is desired, enabling efficient access to diverse chemical space.
[1] Szilagyi, G., Matyus, P., Kasztreiner, E., Balogh, T., & Ila, L. (1982). Process for the preparation of 6-(substituted amino)-3-pyridazinylhydrazines and their pharmaceutically acceptable acid addition salts. U.S. Patent No. 4,329,457. View Source
Procure 3-hydrazinylpyridazine hydrochloride as a core scaffold for synthesizing novel antihypertensive agents. Based on class-level evidence showing that 3-hydrazinopyridazine derivatives exhibit greater vasorelaxant potency than hydralazine in isolated rat aortic rings [1], this building block offers a strategic starting point for lead optimization programs targeting vascular smooth muscle relaxation.
PLP Enzyme Inhibition Studies
Use 3-hydrazinylpyridazine hydrochloride in biochemical assays to investigate inhibition of PLP-dependent enzymes. The compound and its derivatives have been shown to be strong in vitro inhibitors of this enzyme class, a mechanism linked to their antihypertensive effects [2]. This distinct mode of action differentiates it from direct vasodilators like hydralazine [3].
Aqueous-Based Assay Development
Select the hydrochloride salt form for assays where aqueous solubility and low membrane permeability are critical. With a LogP of -0.0010 , the compound is significantly more hydrophilic than hydralazine (LogP ≈0.7-1.0) [4], minimizing non-specific membrane binding and ensuring consistent assay performance.
Fused Heterocycle Library Synthesis
Employ 3-hydrazinylpyridazine hydrochloride as a versatile building block for constructing diverse pyridazine-containing fused heterocycles. The hydrazino group enables efficient cyclization reactions, as demonstrated in patent literature for the preparation of 6-(substituted amino)-3-pyridazinylhydrazines [5], facilitating rapid exploration of chemical space for drug discovery.
Application
Selection Property
Validation Focus
Vasorelaxant Pathway Studies
Pyridazine scaffold with reported vasorelaxant activity
Confirmatory aortic ring assay and potency quantification
PLP-Dependent Enzyme Research
Hydrazino group enabling PLP inhibition
In vitro enzyme assay with appropriate controls
Aqueous Assay Optimization
Low LogP hydrochloride salt for polar assay compatibility
Solubility verification and membrane-binding control
Heterocyclic Library Synthesis
Reactive hydrazino group for cyclization reactions
Multi-step synthesis and product characterization
[1] Campos-Toimil, M., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology, 30(2), 201-207. View Source
[2] Buffoni, F., et al. (1980). 3-Hydrazinopyridazine derivatives as inhibitors of pyridoxal-phosphate dependent enzymes. Il Farmaco; Edizione Scientifica, 35(10), 848-855. PMID: 6778712. View Source
[3] Hydralazine. PubChem. Mechanism of action: direct vasodilation via smooth muscle relaxation. View Source
[5] Szilagyi, G., Matyus, P., Kasztreiner, E., Balogh, T., & Ila, L. (1982). Process for the preparation of 6-(substituted amino)-3-pyridazinylhydrazines and their pharmaceutically acceptable acid addition salts. U.S. Patent No. 4,329,457. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.